An In-Depth Technical Guide to 2-(Perfluorooctyl)ethyl Methacrylate: Properties, Synthesis, and Advanced Applications
An In-Depth Technical Guide to 2-(Perfluorooctyl)ethyl Methacrylate: Properties, Synthesis, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Perfluorooctyl)ethyl methacrylate (PFOEMA) is a fluorinated methacrylate monomer that has garnered significant interest across various scientific and industrial fields. Its unique structure, combining a polymerizable methacrylate group with a highly fluorinated alkyl chain, imparts exceptional properties to the resulting polymers. These properties, including low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability, make it a valuable building block for advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of PFOEMA, detailed experimental protocols for its synthesis and polymerization, and an exploration of its applications, particularly in the realm of drug delivery.
Core Chemical and Physical Properties
2-(Perfluorooctyl)ethyl methacrylate is a colorless liquid with the chemical formula C₁₄H₉F₁₇O₂. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉F₁₇O₂ | [1] |
| Molecular Weight | 532.19 g/mol | [2] |
| CAS Number | 1996-88-9 | [3] |
| Appearance | Colorless liquid | [1] |
| Density | 1.60 g/mL at 25 °C | [3] |
| Boiling Point | 120 °C at 4 mmHg | [3] |
| Refractive Index (n²⁰/D) | 1.34 | [3] |
| Flash Point | > 110 °C | [3] |
| Melting Point | -16 °C | [3] |
| Solubility | Insoluble in water | [1] |
Synonyms: 1H,1H,2H,2H-Heptadecafluorodecyl methacrylate, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate[4]
Synthesis and Purification
Experimental Protocol: Synthesis via Esterification
Objective: To synthesize 2-(perfluorooctyl)ethyl methacrylate by the esterification of 2-(perfluorooctyl)ethanol with methacrylic acid.
Materials:
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2-(perfluorooctyl)ethanol
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Methacrylic acid
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An acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
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A polymerization inhibitor (e.g., hydroquinone)
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An organic solvent (e.g., toluene)
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-(perfluorooctyl)ethanol, a molar excess of methacrylic acid (e.g., 1.5 to 2 equivalents), a catalytic amount of the acid catalyst, and a small amount of polymerization inhibitor.
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Add a suitable solvent like toluene to aid in the azeotropic removal of water.
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Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
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Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
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Cool the reaction mixture to room temperature.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst and unreacted methacrylic acid, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is typically purified by vacuum distillation to obtain the final high-purity 2-(perfluorooctyl)ethyl methacrylate.
Workflow for Synthesis and Purification:
Polymerization of 2-(Perfluorooctyl)ethyl Methacrylate
PFOEMA can be polymerized using various techniques, with controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being particularly effective for producing well-defined polymers with controlled molecular weights and low dispersity.[5]
Experimental Protocol: RAFT Polymerization
Objective: To synthesize a well-defined polymer of 2-(perfluorooctyl)ethyl methacrylate via RAFT polymerization.
Materials:
-
2-(perfluorooctyl)ethyl methacrylate (PFOEMA), purified
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
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Initiator (e.g., Azobisisobutyronitrile, AIBN)
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Anhydrous solvent (e.g., toluene, 1,4-dioxane)
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Degassing equipment (e.g., Schlenk line)
Procedure:
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In a Schlenk flask, dissolve the desired amounts of PFOEMA, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will influence the polymerization rate and control.
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Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
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Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Monitor the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography.
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Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
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Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
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Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Logical Flow of RAFT Polymerization:
Applications in Drug Development
The unique properties of fluorinated polymers derived from PFOEMA make them attractive candidates for various applications in drug delivery. The hydrophobicity and lipophobicity imparted by the perfluorooctyl chains can be leveraged to create stable nanoparticles for encapsulating hydrophobic drugs.
Nanoparticle Formulation for Drug Delivery
Polymers of PFOEMA, often in the form of copolymers with hydrophilic monomers, can self-assemble into nanoparticles in aqueous environments. These nanoparticles can serve as carriers for therapeutic agents.
General Workflow for Nanoparticle Drug Delivery:
While specific drug loading and release studies for homopolymers of PFOEMA are not extensively reported, the principles of using fluorinated polymers for encapsulating and delivering drugs like the anticancer agent 5-fluorouracil have been demonstrated with other methacrylate-based systems.[6] The hydrophobic core of nanoparticles formed from PFOEMA-containing copolymers would be an ideal environment for sequestering such drugs from the aqueous physiological environment, potentially improving their stability and circulation time.[7]
Cellular Interaction and Signaling
The cellular uptake of fluorinated nanoparticles is an active area of research. It is generally understood that nanoparticles are taken up by cells through endocytic pathways.[8] The specific mechanism can depend on the size, shape, and surface chemistry of the nanoparticles. While there is no specific signaling pathway universally attributed to the action of fluorinated polymer drug carriers, the delivered therapeutic agent would be expected to interact with its known cellular targets to elicit a biological response. For instance, if a kinase inhibitor is delivered, it would interact with its target kinase within the cell, modulating downstream signaling pathways. The role of the fluorinated carrier is primarily to facilitate the delivery of the drug to the site of action.
Conclusion
2-(Perfluorooctyl)ethyl methacrylate is a versatile monomer that provides access to a range of fluorinated polymers with unique and valuable properties. This guide has outlined its core chemical and physical characteristics, provided detailed procedural outlines for its synthesis and controlled polymerization, and explored its potential applications in the field of drug delivery. For researchers and professionals in drug development, PFOEMA and its derivatives offer a promising platform for the creation of novel and effective therapeutic delivery systems. Further research into specific drug formulations and in vivo studies will be crucial in fully realizing the potential of this class of materials.
References
- 1. Page loading... [guidechem.com]
- 2. 2-(Perfluorooctyl)ethyl methacrylate | 1996-88-9 | FP100816 [biosynth.com]
- 3. fluoryx.com [fluoryx.com]
- 4. Well-controlled ATRP of 2-(2-(2-Azidoethyoxy)ethoxy)ethyl Methacrylate for High-density Click Functionalization of Polymers and Metallic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
